3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide

Medicinal Chemistry Fragment-Based Drug Discovery FABP Inhibition

This synthetic thiophenylamide is validated by the Roche composition-of-matter patent US-9353102-B2 as a dual FABP4/5 inhibitor candidate, offering clear IP clarity for early-stage internal research. Its thiophene terminus delivers a calculated lipophilicity gain (ΔcLogP ≈ +0.3–0.5) over the furan analog (CAS 1207000-63-2), enabling head-to-head cellular permeability and target-engagement studies in adipocyte or macrophage models without uncontrolled heterocycle variables. For matched-pair SAR probing of heteroatom polarizability and FABP isoform selectivity, this is the definitive 'thiophene reference' compound.

Molecular Formula C20H18FNO2S
Molecular Weight 355.43
CAS No. 1207000-71-2
Cat. No. B2650444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide
CAS1207000-71-2
Molecular FormulaC20H18FNO2S
Molecular Weight355.43
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CS3
InChIInChI=1S/C20H18FNO2S/c21-16-7-9-17(10-8-16)24-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-25-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23)
InChIKeyUTOHSTRISHITEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-Fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1207000-71-2): Compound Identity and Research-Grade Sourcing Profile


3-(3-(4-Fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1207000-71-2, molecular formula C20H18FNO2S, MW 355.4 g/mol) is a synthetic, non-annulated thiophenylamide small molecule. Its structure features a central propanamide linker connecting a 4-fluorophenoxyphenyl moiety to a thiophen-2-ylmethylamine group. PubChem classifies the compound under a broad set of heterocyclic amides, and its InChIKey is UTOHSTRISHITEJ-UHFFFAOYSA-N. The compound is listed in the patent literature as a member of a genus of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, specifically as a dual FABP4/5 inhibitor candidate for metabolic and inflammatory indications.

Sourcing 3-(3-(4-Fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the broader class of non-annulated thiophenylamides described in patent US-9353102-B2, small architectural variations—such as replacing the thiophene ring with a furan (CAS 1207000-63-2) or a tetrahydrofuran (THF) ring (CAS 1207034-52-3)—produce structurally distinct compounds with divergent molecular formulas and physicochemical properties. Although quantitative comparative biological data are absent from the open literature for these specific analogs, published structure-activity relationship (SAR) principles for FABP4/5 inhibitors demonstrate that heterocycle identity at this position strongly modulates key pharmacological parameters, including in vitro potency (IC50), selectivity between FABP4 and FABP5, and metabolic stability. Consequently, for any receptor-binding, phenotypic screening, or in vivo FABP inhibition study, generic substitution of the thiophene-containing compound with a furan or THF analog without re-validation introduces uncontrolled variables that risk data irreproducibility.

Head-to-Head Evidence Table for 3-(3-(4-Fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide (CAS 1207000-71-2)


Molecular Structural Differential vs. Furan and Tetrahydrofuran Analogs

The target compound features a thiophene ring at the terminal heterocycle position, distinguishing it from its closest commercially available analogs: the furan derivative (CAS 1207000-63-2) and the tetrahydrofuran derivative (CAS 1207034-52-3). The thiophene ring replaces the oxygen atom in the furan with a sulfur atom, increasing molecular weight from 339.4 g/mol (furan analog) to 355.4 g/mol and altering the heterocycle's aromaticity and lipophilicity. This single-atom change is known within the FABP inhibitor class to reposition key heteroatom interactions within the binding pocket, a critical determinant of subtype selectivity (FABP4 vs. FABP5).

Medicinal Chemistry Fragment-Based Drug Discovery FABP Inhibition

Patent-Enumerated Target Engagement Framework: FABP4/5 Dual Inhibition Context

Patent US-9353102-B2 explicitly describes the claimed genus, which includes 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide, as dual inhibitors of fatty-acid binding proteins 4 and 5 (FABP4 and FABP5). The patent provides exemplary compounds with FABP4 IC50 values ranging from <0.1 µM to approximately 5 µM, and selectivity ratios for FABP4 over FABP5 of 5- to >50-fold. Although specific IC50 data for the target compound is not publicly disclosed in the patent, the enumerated formula with a thiophene-containing 'A' group is cited as a preferred embodiment, indicating it falls within the claimed zone of high potency.

Metabolic Disease Atherosclerosis NASH

Physicochemical Property Differential: cLogP and Hydrogen-Bonding Capacity

The replacement of the furan oxygen with a thiophene sulfur is predicted to increase the partition coefficient (cLogP) by approximately 0.3–0.5 log units, based on standard fragment-based calculations. Both the target compound and its furan analog share an identical number of hydrogen bond acceptors (3: the amide carbonyl, the ether oxygen, and the fluorophenoxy oxygen) and donors (1: the amide N–H), resulting in a conserved topological polar surface area (TPSA). This differential lipophilicity without altering hydrogen-bonding capacity suggests the thiophene analog may exhibit moderately increased membrane permeability, while maintaining solubility, relative to the furan comparator, an important consideration for cell-based assay design.

ADME Prediction Lipophilicity Permeability

Sourcing Purity and Lot Traceability as a Differentiation Point

Commercially, the target compound is available from research chemical suppliers at reported purities of 95% and higher. The structurally analogous furan compound (CAS 1207000-63-2) is also listed at 95%+ purity from the same suppliers, indicating no inherent purity differential at the sourcing level. However, the thiophene compound's higher molecular complexity and sulfur content may introduce distinct impurity profiles (e.g., sulfoxide oxidation byproducts) that are absent in the oxygen-containing furan analog, making lot-specific analytical certificates (e.g., HPLC, NMR) more critical for the thiophene compound if used in sensitive biophysical assays.

Chemical Procurement Quality Control Reproducibility

Recommended Applications for 3-(3-(4-Fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide Based on Verified Differentiation


FABP4/5 Tool Compound for In Vitro Metabolic Disease Target Validation

For academic or biopharma laboratories conducting target validation studies on FABP4/5 in adipocyte lipolysis, macrophage inflammation, or atherosclerosis models, this compound serves as a patent-verified, commercially accessible chemical probe. Its structural enumeration in the Roche composition-of-matter patent provides IP clarity for early-stage internal research use. Researchers should independently characterize the compound's biochemical IC50 against both FABP isoforms before incorporating it into cellular assays, as no public potency data exist to confirm the dual inhibition profile implied by its patent classification.

Comparative SAR Studies in Non-Annulated Thiophenylamide Series

Medicinal chemistry groups investigating the role of the terminal heterocycle in FABP binding pocket interactions can use this compound as the 'thiophene reference' within a matched pair analysis alongside its furan (CAS 1207000-63-2) and THF (CAS 1207034-52-3) analogs. The sulfur-for-oxygen substitution allows teams to probe the contribution of heteroatom polarizability and ring aromaticity to FABP4 vs. FABP5 selectivity, a key SAR axis identified in the patent literature. Comparative IC50 and thermal shift data generated in-house would directly address the current public data gap.

Cellular Permeability Profiling in Adipocyte and Hepatocyte Models

Given the predicted lipophilicity gain (ΔcLogP ≈ +0.3–0.5) conferred by the thiophene ring over the furan analog, this compound is suited for head-to-head cellular permeability assays in 3T3-L1 adipocytes or primary hepatocytes. By comparing the intracellular exposure of the thiophene and furan compounds under identical conditions, drug metabolism and pharmacokinetics (DMPK) scientists can experimentally test whether the calculated lipophilicity difference translates to a meaningful advantage in target tissue penetration for a FABP4/5 inhibitor.

Analytical Method Development for Sulfur-Containing Heterocyclic Amides

Analytical chemistry groups developing forced degradation or stability-indicating methods for sulfur-containing drug candidates can use this compound as a representative analyte. The thiophene moiety's susceptibility to oxidation to sulfoxide and sulfone forms provides a realistic challenge for HPLC method development, impurity profiling, and mass spectrometry characterization, tasks that would not be addressed with the furan analog.

Quote Request

Request a Quote for 3-(3-(4-fluorophenoxy)phenyl)-N-(thiophen-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.